4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride
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Overview
Description
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H18ClF2N. It is known for its unique chemical structure, which includes a cyclohexane ring substituted with difluoro and o-tolyl groups.
Preparation Methods
The synthesis of 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the cyclohexane ring, which is then functionalized with difluoro and o-tolyl groups
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4-Difluoro-1-phenylcyclohexanamine hydrochloride and 4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride share structural similarities but differ in their specific substituents.
Properties
IUPAC Name |
4,4-difluoro-1-(2-methylphenyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N.ClH/c1-10-4-2-3-5-11(10)12(16)6-8-13(14,15)9-7-12;/h2-5H,6-9,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVOYVMODKWYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC(CC2)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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